molecular formula C11H16N2 B15274084 (Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine

(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine

Katalognummer: B15274084
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: RNSIJOYBGOREED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine is an organic compound with the molecular formula C11H16N2 It is a derivative of pyridine and contains both cyclopropyl and ethylamine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine typically involves the reaction of cyclopropylmethylamine with 2-bromoethylpyridine under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropyl and pyridine moieties contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine: Similar structure but with the pyridine nitrogen at a different position.

    (Cyclopropylmethyl)[1-(pyridin-4-YL)ethyl]amine: Another positional isomer with the nitrogen at the 4-position of the pyridine ring.

Uniqueness

(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine is unique due to the specific positioning of the nitrogen in the pyridine ring, which can influence its chemical reactivity and binding properties. This positional specificity can lead to different biological activities and applications compared to its isomers.

Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

N-(cyclopropylmethyl)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C11H16N2/c1-9(13-8-10-5-6-10)11-4-2-3-7-12-11/h2-4,7,9-10,13H,5-6,8H2,1H3

InChI-Schlüssel

RNSIJOYBGOREED-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=N1)NCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.